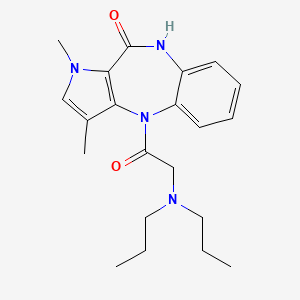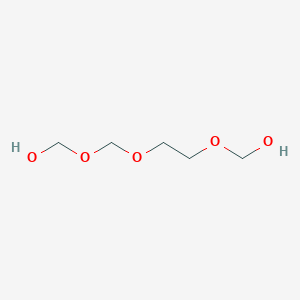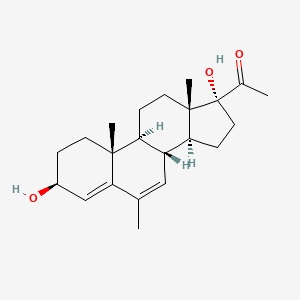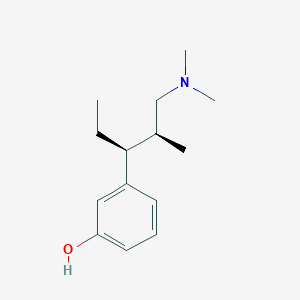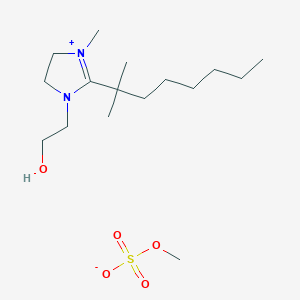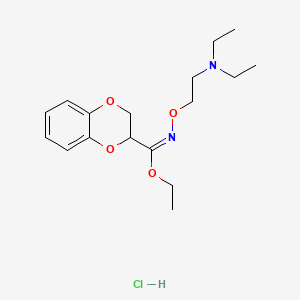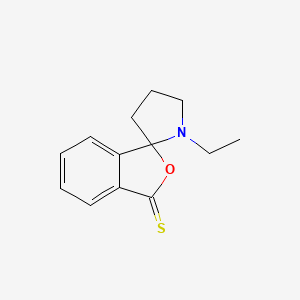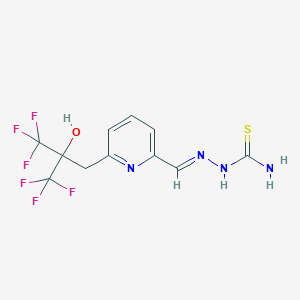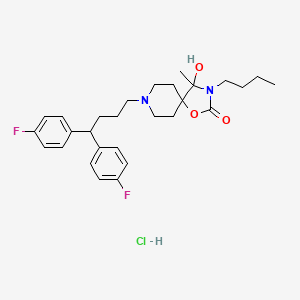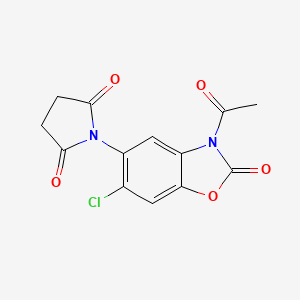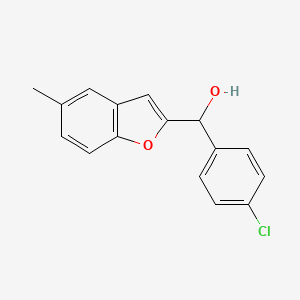
Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-9-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-9-(trifluoromethyl)- is a complex organic compound belonging to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly as central nervous system depressants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted benzene rings and imidazole derivatives. Common reaction conditions may involve:
Catalysts: Palladium or other transition metals.
Solvents: Organic solvents like dichloromethane or ethanol.
Temperature: Reactions may be carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and butenyl groups.
Reduction: Reduction reactions could target the imidazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions may occur, especially at the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Chemistry: As a precursor or intermediate in the synthesis of other complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, particularly in the development of new drugs targeting the central nervous system.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. In medicinal applications, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets could include GABA receptors or other proteins involved in signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar central nervous system effects.
Lorazepam: Known for its anxiolytic and sedative properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Uniqueness
This compound’s unique structural features, such as the trifluoromethyl group and the specific arrangement of the imidazole and benzodiazepine rings, may confer distinct pharmacological properties or reactivity compared to other benzodiazepines.
Properties
CAS No. |
257891-57-9 |
|---|---|
Molecular Formula |
C17H20F3N3O |
Molecular Weight |
339.35 g/mol |
IUPAC Name |
11-methyl-10-(3-methylbut-2-enyl)-6-(trifluoromethyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
InChI |
InChI=1S/C17H20F3N3O/c1-10(2)4-5-22-9-12-6-13(17(18,19)20)7-14-15(12)23(8-11(22)3)16(24)21-14/h4,6-7,11H,5,8-9H2,1-3H3,(H,21,24) |
InChI Key |
FUPAUDMVZGXFKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C3=C(CN1CC=C(C)C)C=C(C=C3NC2=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-(Dibenzylamino)-6'-pyrrolidinylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12708551.png)
